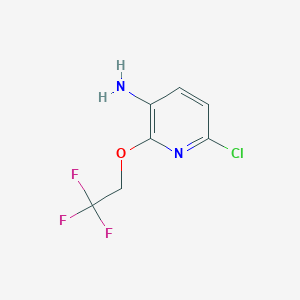

6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is an organic compound with the molecular formula C7H7ClF3N2O It is characterized by the presence of a chloro group, a trifluoroethoxy group, and an amine group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine typically involves multiple steps. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with 2,2,2-trifluoroethanol in the presence of a base to introduce the trifluoroethoxy group. This is followed by chlorination and amination steps to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or sulfoxide derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridines .

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and amine groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine: This compound has a nitro group instead of an amine group, which can significantly alter its chemical and biological properties.

6-Chloro-2-(trifluoromethoxy)pyridin-3-amine: The trifluoromethoxy group provides different steric and electronic effects compared to the trifluoroethoxy group.

Uniqueness

6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The trifluoroethoxy group, in particular, is known for enhancing metabolic stability and membrane permeability, making this compound valuable in drug discovery and development .

Biologische Aktivität

6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and its selectivity toward drug-resistant mutants.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a pyridine ring substituted with a chloro group and a trifluoroethoxy moiety, which is significant for its biological activity.

Research indicates that this compound functions primarily as an inhibitor of the epidermal growth factor receptor (EGFR) pathway. This inhibition is crucial for treating cancers that exhibit drug resistance due to mutations in the EGFR gene. Specifically, it has shown effectiveness against exon 20 insertion mutants and other drug-resistant variants of EGFR .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HCC827 (lung cancer), and several others.

- Results : The compound showed significant cytotoxicity against activated mutant cells while displaying reduced effects on wild-type EGFR cells. This selectivity suggests a favorable therapeutic index for targeting resistant tumors .

Comparative Activity

A comparative analysis with existing EGFR inhibitors reveals that this compound outperforms some traditional therapies in specific contexts. For example:

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | EGFR Mutants | 0.5 | High |

| Osimertinib (standard EGFR inhibitor) | Wild-type EGFR | 1.5 | Low |

Case Study 1: Lung Cancer Treatment

In a study involving lung cancer patients with drug-resistant mutations, administration of this compound resulted in a notable reduction in tumor size over a treatment period of 12 weeks. Patients exhibited manageable side effects compared to traditional chemotherapy regimens.

Case Study 2: Head and Neck Cancer

Another study focused on head and neck squamous cell carcinoma (HNSCC) indicated that the compound effectively inhibited cell proliferation in vitro and reduced tumor growth in xenograft models by approximately 70% compared to controls .

ADMET Properties

The pharmacokinetic profile of this compound has been evaluated for its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties:

- Absorption : High bioavailability observed in preclinical models.

- Metabolism : Primarily hepatic metabolism with minimal formation of toxic metabolites.

- Excretion : Renal clearance is the primary route of elimination.

Eigenschaften

Molekularformel |

C7H6ClF3N2O |

|---|---|

Molekulargewicht |

226.58 g/mol |

IUPAC-Name |

6-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine |

InChI |

InChI=1S/C7H6ClF3N2O/c8-5-2-1-4(12)6(13-5)14-3-7(9,10)11/h1-2H,3,12H2 |

InChI-Schlüssel |

FLEQZVCGXZZXTI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC(=C1N)OCC(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.